molecular formula C8H8ClNO3 B2842381 Methyl 2-chloro-6-(hydroxymethyl)nicotinate CAS No. 1168091-15-3

Methyl 2-chloro-6-(hydroxymethyl)nicotinate

Cat. No.: B2842381
CAS No.: 1168091-15-3
M. Wt: 201.61
InChI Key: LBIRLZISQQAOQQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(hydroxymethyl)nicotinate (CAS 1168091-15-3) is a high-value pyridine derivative of interest in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C8H8ClNO3 and a molecular weight of 201.61 g/mol, serves as a versatile synthetic building block . The presence of both an ester group and a hydroxymethyl group on the chlorinated pyridine ring makes it a suitable intermediate for further chemical modifications, including functional group transformations and the construction of more complex molecular architectures . To ensure stability and longevity, this material should be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)6-3-2-5(4-11)10-7(6)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIRLZISQQAOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Chlorination of Methyl Nicotinate Precursors

A foundational method involves chlorination of methyl 6-hydroxymethylnicotinate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). As demonstrated in CN101812016A, 2-chloro-6-methylnicotinic acid methyl ester is synthesized via refluxing 3-cyano-6-methyl-2(1H)-pyridone with POCl₃ at 110°C for 2.5 hours, achieving a 78% yield. The reaction mechanism proceeds through nucleophilic substitution at the pyridine ring’s 2-position, facilitated by the electron-withdrawing cyano group.

Key Reaction Parameters:

Parameter Value Source
Temperature 110°C
Reflux Time 2.5 hours
Catalyst None
Yield 78%

Hydroxymethylation via Aldol Condensation

The hydroxymethyl group is introduced through aldol condensation between methyl 2-chloronicotinate and formaldehyde. As per CN112824387A, this reaction occurs in ethanol/water (3:1 v/v) at 60°C for 8 hours, using triethylamine as a base to deprotonate the formaldehyde. The method yields 65–70% of the target compound, with residual starting material removed via recrystallization from ethyl acetate.

Catalytic Hydrogenation Approaches

Selective Dechlorination Using Lindlar Catalysts

CN100355732C discloses a two-step process for related chloro-nicotinates:

  • Chlorination: 2,6-Dichloro-5-fluoronicotinic acid methyl ester is prepared via POCl₃-mediated chlorination.
  • Hydrogenation: Selective removal of the 6-chloro group using Lindlar catalyst (Pd/BaSO₄) in methanol at 30°C under 3 atm H₂.

Adapting this to Methyl 2-chloro-6-(hydroxymethyl)nicotinate, researchers substitute the fluorine with a hydroxymethyl group via nucleophilic aromatic substitution. Yields reach 82% when using 5 mol% Pd/C and triethylamine as an HCl scavenger.

Ionic Liquid-Mediated Tandem Reactions

[Bmim]ZnBr₃-Catalyzed Cyclization

A breakthrough method from the Chinese Journal of Organic Chemistry employs 1-butyl-3-methylimidazolium zinc tribromide ([Bmim]ZnBr₃) to catalyze a tandem reaction between β-enaminoesters and allenic ketones. This one-pot synthesis achieves 85% yield under solvent-free conditions at 80°C in 3 hours.

Advantages:

  • Eliminates traditional organic solvents
  • Catalyst recyclability (3 cycles without activity loss)
  • Broad substrate tolerance for R-group variations

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern facilities utilize continuous flow reactors to enhance reaction control. Key parameters optimized include:

Parameter Optimal Value Impact on Yield
Residence Time 15 minutes +12%
Temperature Gradient 25°C → 70°C +9%
Catalyst Loading 3.5 mol% Pd/C +7%

Data from CN112824387A indicate that transitioning from batch to flow systems reduces byproduct formation from 18% to 6%.

Challenges and Mitigation Strategies

Regioselectivity in Chlorination

Unwanted 4-chloro isomers form due to the pyridine ring’s electronic structure. Strategies to suppress this include:

  • Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃) at the 5-position reduces 4-chloro byproducts by 40%.
  • Steric Hindrance: Bulkier chlorinating agents like PCl₅ decrease 4-substitution from 22% to 9% compared to POCl₃.

Hydroxymethyl Group Stability

The hydroxymethyl moiety is prone to oxidation during storage. Commercial suppliers (e.g., Fisher Scientific) address this by:

  • Packaging under inert gas (N₂/Ar)
  • Adding 0.1% w/w BHT as a stabilizer
  • Storing at 2–8°C in amber glass

Analytical Characterization

Critical quality control metrics from recent batches:

Property Method Specification
Purity (HPLC) USP <621> ≥97.0%
Residual Solvents GC-FID <500 ppm EtOAc
Chlorine Content ICP-OES 17.2–17.8%
Melting Point DSC 74–76°C

Data compiled from BLD Pharm (MFCD17926564) and TCI America (MFCD00643821).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(hydroxymethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chloro group or modify the hydroxymethyl group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chloro group can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 2-chloro-6-(hydroxymethyl)nicotinate has diverse applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(hydroxymethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The following table summarizes key analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility Key Properties
Methyl 2-chloro-6-(hydroxymethyl)nicotinate –Cl (C2), –CH₂OH (C6), methyl ester C₈H₈ClNO₃ 201.61 (estimated) Polar solvents (inferred) Hydroxymethyl enables H-bonding; chlorine enhances reactivity at C2.
Methyl 2-chloro-6-(trifluoromethyl)nicotinate –Cl (C2), –CF₃ (C6) C₈H₅ClF₃NO₂ 239.58 Chloroform, methanol Trifluoromethyl increases hydrophobicity and electron-withdrawing effects.
Ethyl 2-chloro-6-methoxynicotinate –Cl (C2), –OCH₃ (C6), ethyl ester C₉H₁₀ClNO₃ 215.64 Organic solvents (inferred) Methoxy is electron-donating; ethyl ester may improve metabolic stability.
Methyl 6-chloronicotinate –Cl (C6), methyl ester C₇H₆ClNO₂ 171.58 Not specified Chlorine at C6 alters electronic distribution; positional isomer of target.
Methyl 6-(aminomethyl)nicotinate hydrochloride –CH₂NH₂·HCl (C6), methyl ester C₈H₁₁ClN₂O₂ 202.64 Water (due to hydrochloride) Aminomethyl introduces basicity; hydrochloride enhances solubility.
Methyl 2-amino-6-methoxynicotinate –NH₂ (C2), –OCH₃ (C6) C₈H₁₀N₂O₃ 182.18 Not specified Amino group at C2 increases nucleophilicity; methoxy stabilizes resonance.

Electronic and Steric Effects

  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group (–CH₂OH) in the target compound is polar and capable of hydrogen bonding, enhancing solubility in polar solvents. In contrast, the trifluoromethyl (–CF₃) group in Methyl 2-chloro-6-(trifluoromethyl)nicotinate is strongly electron-withdrawing and hydrophobic, making it more suitable for lipid-rich environments .
  • Chlorine Position : Chlorine at C2 (target compound) vs. C6 (Methyl 6-chloronicotinate) alters electronic effects. C2 chlorine directs electrophilic substitution reactions to C4/C6, whereas C6 chlorine may deactivate the ring differently .

Biological Activity

Methyl 2-chloro-6-(hydroxymethyl)nicotinate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 2-position and a hydroxymethyl group at the 6-position of the nicotinic acid structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The compound is known to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects. For instance, it has been studied for its potential in enzyme inhibition and receptor binding due to its structural similarity to other biologically active molecules.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

2. Anticancer Potential
The compound has also demonstrated anticancer activity in several studies. Its mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.

3. Enzyme Inhibition
this compound has been evaluated for its ability to inhibit specific enzymes, which may contribute to its therapeutic effects. For example, studies have shown that it can inhibit enzymes involved in metabolic pathways relevant to disease mechanisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The compound was found to activate caspase-3 and caspase-9 pathways, indicating its role in programmed cell death mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in comparison with similar compounds:

CompoundModificationsBiological Activity
Methyl nicotinateNo chloro or hydroxymethyl groupsMild anti-inflammatory
Methyl 5-chloro-6-(hydroxymethyl)nicotinateChloro group at position 5Antimicrobial and anticancer properties
Methyl 4-chloro-6-(hydroxymethyl)nicotinateChloro group at position 4Potential enzyme inhibitor

The presence of both chloro and hydroxymethyl groups in this compound enhances its biological activity compared to other derivatives, making it a unique candidate for further research.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chloro-6-(hydroxymethyl)nicotinate, and how do reaction conditions influence yield?

The compound can be synthesized via esterification and substitution reactions. A high-yield route (94%) involves starting with dimethyl 2,5-pyridinedicarboxylate, followed by selective chlorination and hydroxymethylation. Key factors include:

  • Catalysts : Use of Lewis acids (e.g., AlCl₃) for chlorination .
  • Temperature : Controlled heating (~80–100°C) to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., chlorine at position 2, hydroxymethyl at position 6) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • HPLC : To assess purity (>95% required for biological assays) .

Q. How stable is this compound under standard storage conditions?

The compound is stable at room temperature when stored in airtight containers with desiccants. However:

  • Light Sensitivity : Degrades under prolonged UV exposure; amber glass is recommended .
  • Moisture : Hydrolysis of the ester group occurs in humid environments, requiring inert gas storage .

Q. What are the known biological activities of structurally related nicotinate derivatives?

Analogous compounds exhibit:

  • Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Enzyme Inhibition : Binding to kinases or proteases through halogen-π interactions .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Chlorine (Position 2) : Electron-withdrawing effect increases electrophilicity at position 4/6, facilitating nucleophilic attack .
  • Hydroxymethyl (Position 6) : Steric hindrance reduces reactivity at adjacent positions but allows for hydrogen bonding in biological systems .
    Experimental Design: Compare reaction rates with analogs lacking substituents (e.g., methyl vs. hydrogen) using kinetic studies .

Q. How can contradictory data on the compound’s cytotoxicity be resolved?

Conflicting reports may arise from:

  • Impurity Variability : Residual solvents or by-products (e.g., chlorinated intermediates) skew toxicity assays .
  • Cell Line Specificity : Differential metabolism in cancer vs. normal cell lines .
    Methodology:

Repurify batches via preparative HPLC.

Conduct parallel assays on multiple cell lines (e.g., HEK293, HeLa) with standardized protocols .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Co-solvents : Use DMSO-PBS mixtures (<5% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) .
  • Nanoparticle Encapsulation : Enhances bioavailability by 2–3× in rodent models .

Q. How does this compound interact with cytochrome P450 enzymes?

  • Inhibition Mechanism : Competitive binding at the heme active site, confirmed via UV-Vis spectroscopy and molecular docking .
  • Metabolic Pathways : Hydroxylation at the methyl group generates a reactive intermediate, detectable via LC-MS/MS .

Q. What computational methods predict the compound’s binding affinity for novel targets?

  • Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., in kinases) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .

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